molecular formula C17H15IN4O3S2 B2641530 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide CAS No. 313531-66-7

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide

Cat. No.: B2641530
CAS No.: 313531-66-7
M. Wt: 514.36
InChI Key: GBLPUODYXLTOBO-UHFFFAOYSA-N
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Description

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing sulfur and two nitrogen atoms, and an iodobenzamide moiety.

Preparation Methods

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The resulting thiadiazole derivative is then coupled with a sulfonamide group to form the sulfamoylphenyl intermediate. Finally, this intermediate is reacted with 4-iodobenzoyl chloride to yield the target compound .

Chemical Reactions Analysis

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls .

Comparison with Similar Compounds

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide is unique due to its combination of a thiadiazole ring and an iodobenzamide moiety. Similar compounds include:

These compounds share the thiadiazole ring but differ in their functional groups and specific applications.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPUODYXLTOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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